

Unraveling the ADME Profile of NMS-P515: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA single-strand break repair.[1] As a promising candidate in oncology, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for its progression as a therapeutic agent. This technical guide provides a comprehensive overview of the ADME characteristics of **NMS-P515**, based on preclinical in vitro and in vivo studies. The favorable ADME properties of **NMS-P515** make it a suitable candidate for further optimization and development.[1]

Physicochemical and In Vitro ADME Properties

A series of in vitro assays were conducted to characterize the fundamental ADME properties of **NMS-P515**. These studies are crucial for predicting its in vivo behavior, including oral bioavailability and potential for drug-drug interactions.

Table 1: Summary of In Vitro ADME Data for NMS-P515



Parameter	Assay	Result	Implication
Solubility	Thermodynamic Solubility (pH 7.4)	150 μΜ	Sufficient solubility for absorption.
Permeability	Caco-2 Permeability (Papp A → B)	15 x 10 ⁻⁶ cm/s	High permeability, suggesting good potential for oral absorption.
Metabolic Stability	Human Liver Microsomes (t½)	45 min	Moderate metabolic stability, indicating a balance between persistence and clearance.
Plasma Protein Binding	Human Plasma	92% bound	High plasma protein binding, which may influence distribution and clearance.
CYP450 Inhibition	5-isoform panel (IC50)	> 10 μM	Low potential for cytochrome P450-mediated drug-drug interactions.

In Vivo Pharmacokinetic Profile

The pharmacokinetic properties of **NMS-P515** were evaluated in preclinical rodent models to understand its behavior in a whole organism. These studies are essential for determining appropriate dosing regimens and predicting human pharmacokinetics.

Table 2: Pharmacokinetic Parameters of NMS-P515 in Rats (10 mg/kg Oral Dose)



Parameter	Unit	Value
C _{max} (Maximum Plasma Concentration)	ng/mL	850
T _{max} (Time to C _{max})	h	2
AUC ₀₋₂₄ (Area Under the Curve)	ng·h/mL	6800
t½ (Elimination Half-life)	h	6.5
F% (Oral Bioavailability)	%	40

Metabolism and Excretion

In vitro metabolism studies with human liver microsomes indicated that **NMS-P515** is primarily metabolized through oxidative pathways, likely mediated by cytochrome P450 enzymes. The major metabolites are expected to be hydroxylated and N-dealkylated products. While detailed excretion studies are ongoing, it is anticipated that the metabolites are eliminated through both renal and fecal routes, a common pathway for PARP inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thermodynamic Solubility

A surplus of **NMS-P515** was suspended in a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension was agitated for 24 hours at 37°C to reach equilibrium. Following centrifugation to remove undissolved solid, the concentration of **NMS-P515** in the supernatant was quantified using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Caco-2 Permeability

The human colon adenocarcinoma cell line, Caco-2, was cultured on permeable Transwell® inserts to form a confluent monolayer, mimicking the intestinal epithelial barrier. **NMS-P515** was added to the apical (A) side, and its appearance in the basolateral (B) side was monitored over



time. The apparent permeability coefficient (Papp) was calculated from the rate of transport across the cell monolayer.

Metabolic Stability in Human Liver Microsomes

NMS-P515 was incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions. Aliquots were taken at various time points and the reaction was quenched. The remaining concentration of NMS-P515 was determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The in vitro half-life (t½) was calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding

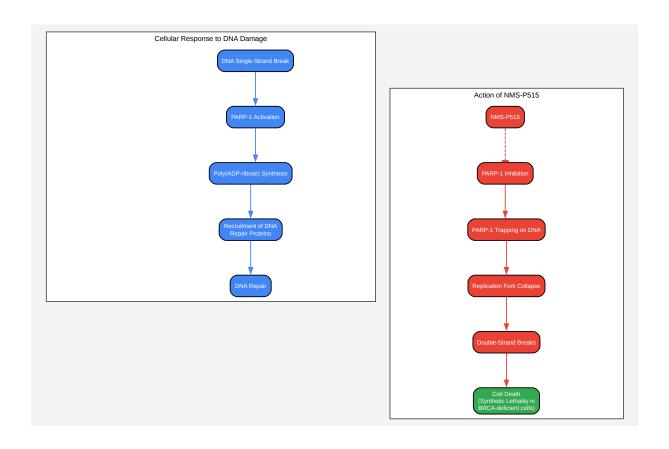
The extent of **NMS-P515** binding to human plasma proteins was determined using rapid equilibrium dialysis. **NMS-P515** was added to human plasma and dialyzed against a protein-free buffer. At equilibrium, the concentrations of **NMS-P515** in the plasma and buffer compartments were measured by LC-MS/MS to calculate the percentage of the drug bound to plasma proteins.

In Vivo Pharmacokinetics in Rats

A single oral dose of **NMS-P515** was administered to a cohort of male Sprague-Dawley rats. Blood samples were collected at predetermined time points over 24 hours. Plasma was isolated, and the concentration of **NMS-P515** was quantified by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations PARP-1 Inhibition Signaling Pathway



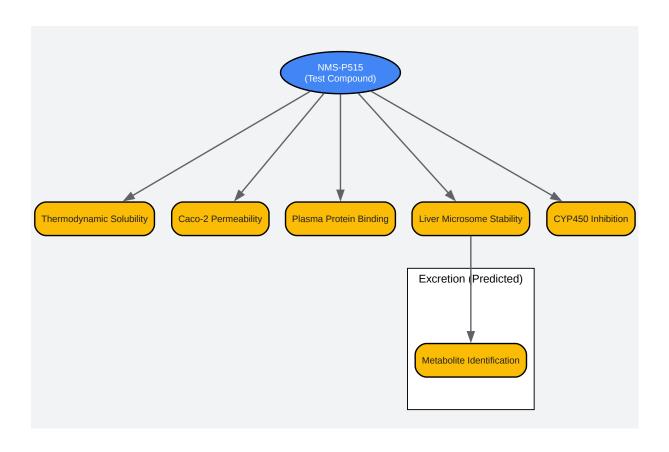


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Caption: Mechanism of action of NMS-P515 via PARP-1 inhibition.

Experimental Workflow for In Vitro ADME Profiling



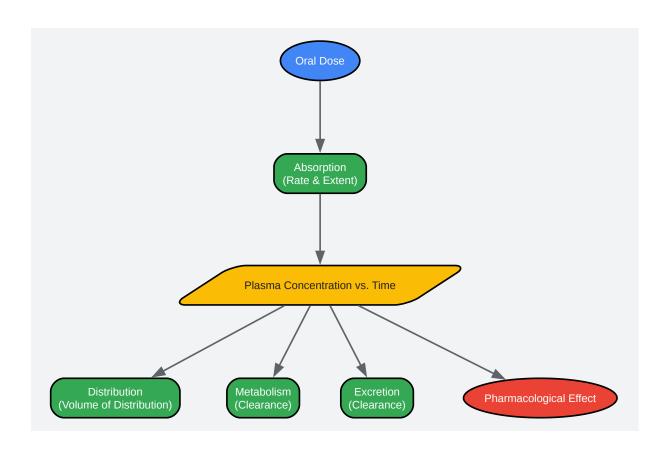


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Caption: Workflow for the in vitro ADME assessment of NMS-P515.

Logical Relationship of Pharmacokinetic Parameters





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Caption: Interplay of ADME processes determining drug concentration and effect.

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References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 PubMed [pubmed.ncbi.nlm.nih.gov]
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